molecular formula C12H16ClNO4S B1643147 Boc-3-(5-chlorothien-2-yl)-L-alanine CAS No. 190319-94-9

Boc-3-(5-chlorothien-2-yl)-L-alanine

Cat. No. B1643147
CAS RN: 190319-94-9
M. Wt: 305.78 g/mol
InChI Key: WFISWLYIBVMABO-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-3-(5-chlorothien-2-yl)-L-alanine is a compound that has been of interest to researchers due to its potential applications in the field of medicine. This compound is a derivative of L-alanine, an amino acid that is involved in various biochemical processes in the body. This compound has been found to have promising properties that could be useful in the development of new drugs or therapies.

Mechanism of Action

The mechanism of action of Boc-3-(5-chlorothien-2-yl)-L-alanine is not fully understood, but it is believed to act by inhibiting certain enzymes or signaling pathways in the body. This could potentially lead to the suppression of abnormal cell growth or inflammation, which are associated with various diseases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties, which could be useful in the treatment of diseases such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using Boc-3-(5-chlorothien-2-yl)-L-alanine in lab experiments is its relative ease of synthesis. It is also relatively stable and can be stored for extended periods of time. However, one limitation is that it may not be effective in all types of experiments or may have limited efficacy in certain disease models.

Future Directions

There are several potential future directions for research involving Boc-3-(5-chlorothien-2-yl)-L-alanine. One area of focus could be the development of more potent analogs or derivatives of this compound. Another area of interest could be the investigation of its potential applications in the treatment of other diseases or conditions. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development.

Scientific Research Applications

Boc-3-(5-chlorothien-2-yl)-L-alanine has been the subject of various scientific studies, particularly in the field of medicinal chemistry. Researchers have investigated its potential applications in the development of drugs for various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

(2S)-3-(5-chlorothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFISWLYIBVMABO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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